Polident

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

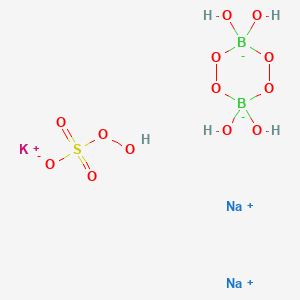

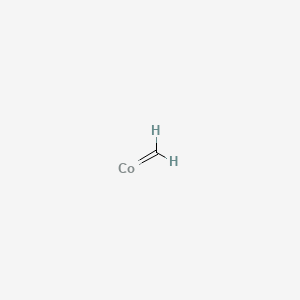

Polident is a well-known denture cleaner that is primarily composed of peroxide-based compounds, including potassium peroxymonosulfate and sodium carbonate peroxide. It also contains proteolytic enzymes that help in the mechanical dispersion of microbial biofilms on denture surfaces . This compound is widely used to control the growth of microorganisms on dentures, especially Candida albicans, thereby preventing denture-related stomatitis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Polident’s active ingredients, such as potassium peroxymonosulfate and sodium carbonate peroxide, are synthesized through various chemical processes. Potassium peroxymonosulfate is typically produced by reacting potassium hydrogen sulfate with potassium peroxydisulfate under controlled conditions. Sodium carbonate peroxide is synthesized by reacting sodium carbonate with hydrogen peroxide.

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale synthesis of its active ingredients, followed by their formulation into effervescent tablets. The process includes precise mixing, granulation, and compression to ensure uniformity and efficacy of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Polident undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The peroxide-based compounds in this compound act as strong oxidizing agents, which help in breaking down organic stains and microbial biofilms on dentures.

Common Reagents and Conditions: The common reagents used in this compound’s reactions include hydrogen peroxide, potassium hydrogen sulfate, and sodium carbonate. The reactions typically occur under alkaline conditions, which enhance the efficacy of the peroxide compounds.

Major Products Formed: The major products formed from this compound’s reactions include oxygen gas, water, and various oxidized organic compounds. These products contribute to the cleaning and whitening effects of this compound on dentures.

Aplicaciones Científicas De Investigación

Polident has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound to study the kinetics and mechanisms of peroxide-based reactions. In medicine, this compound is studied for its efficacy in preventing denture-related stomatitis and other oral infections . In industry, this compound serves as a benchmark for developing new and improved denture cleaning products .

Mecanismo De Acción

Polident exerts its effects through the release of oxygen bubbles when the peroxide compounds come into contact with water. This effervescence helps in mechanically dislodging microbial biofilms and organic stains from denture surfaces . The proteolytic enzymes in this compound further enhance its cleaning action by breaking down protein-based debris. The combined action of these components ensures thorough cleaning and disinfection of dentures.

Comparación Con Compuestos Similares

Polident is often compared with other denture cleaners such as Efferdent and Clene. While all these products contain peroxide-based compounds, this compound is unique in its formulation, which includes both peroxide compounds and proteolytic enzymes . This combination provides superior cleaning and antimicrobial effects compared to products that rely solely on peroxide compounds. Efferdent, for example, primarily uses alkaline peroxides and may not be as effective in removing tough stains . Clene, on the other hand, has a similar composition to this compound but lacks the comprehensive cleaning action provided by this compound’s unique formulation .

Similar Compounds

- Efferdent

- Clene

- Sodium hypochlorite-based cleaners

- Alkaline peroxide-based cleaners

This compound stands out among these compounds due to its dual-action formulation, making it a preferred choice for denture cleaning and maintenance.

Propiedades

Número CAS |

77752-08-0 |

|---|---|

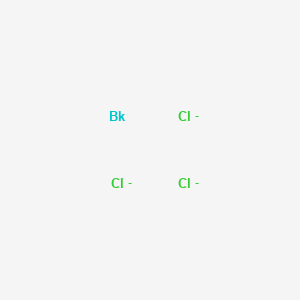

Fórmula molecular |

B2H5KNa2O13S |

Peso molecular |

351.8 g/mol |

Nombre IUPAC |

potassium;disodium;hydroxy sulfate;3,3,6,6-tetrahydroxy-1,2,4,5-tetraoxa-3,6-diboranuidacyclohexane |

InChI |

InChI=1S/B2H4O8.K.2Na.H2O5S/c3-1(4)7-9-2(5,6)10-8-1;;;;1-5-6(2,3)4/h3-6H;;;;1H,(H,2,3,4)/q-2;3*+1;/p-1 |

Clave InChI |

NKUKNQZEIWQTHC-UHFFFAOYSA-M |

SMILES canónico |

[B-]1(OO[B-](OO1)(O)O)(O)O.OOS(=O)(=O)[O-].[Na+].[Na+].[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)